molecular formula C18H11Cl2F3N2O2S B2857429 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 153948-64-2

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2857429
CAS No.: 153948-64-2
M. Wt: 447.25
InChI Key: WTNADNOHQOTPAJ-UHFFFAOYSA-N
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Description

The compound 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety linked to a 4-(trifluoromethylsulfanyl)phenyl group. The trifluoromethylsulfanyl (SCF₃) substituent is notable for its strong electron-withdrawing effects and high lipophilicity, which may enhance membrane permeability and metabolic stability compared to other sulfur-containing groups .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2O2S/c1-9-14(16(25-27-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)28-18(21,22)23/h2-8H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNADNOHQOTPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Key Structural Features

The target compound’s analogs differ primarily in the substituents on the phenyl ring of the carboxamide moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Analogs
Compound Name Molecular Formula Substituent on Phenyl Ring Key Features
Target Compound C₁₉H₁₂Cl₂F₃N₂O₂S Trifluoromethylsulfanyl (SCF₃) High lipophilicity; electron-withdrawing; potential metabolic stability
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(2-pyridinylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide C₂₂H₁₄Cl₂N₃O₂S Pyridinylsulfanyl (S-C₅H₄N) Nitrogen in pyridine enhances hydrogen bonding; moderate solubility
3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide C₂₁H₁₄Cl₂N₄O₂S₂ Thiazolylcarbamothioyl Thiazole introduces additional sulfur; carbamothioyl may enable metal chelation

Physicochemical and Pharmacokinetic Implications

The thiazolylcarbamothioyl group (C₂₁H₁₄Cl₂N₄O₂S₂) introduces two sulfur atoms, which may balance lipophilicity and solubility .

The pyridine nitrogen in the second analog could engage in π-π stacking or hydrogen bonding with biological targets, enhancing binding affinity .

Metabolic Stability: Trifluoromethyl groups are known to resist enzymatic degradation, suggesting superior metabolic stability for the target compound compared to analogs with heteroaromatic substituents .

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